3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
Compounds structurally similar to it, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and hypertension .
Mode of Action
For instance, inhibition of phosphodiesterase can increase intracellular cyclic AMP levels, leading to a variety of downstream effects .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, inflammation, and hypertension .
Result of Action
Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
Similar pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Cellular Effects
The cellular effects of 3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one are yet to be fully elucidated. Related compounds have demonstrated a range of effects on cell function. For example, some pyrimidine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with propargyl bromide to form an intermediate, which is then cyclized with a suitable triazole precursor under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-proliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,3]triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar scaffold and have been studied for their anti-cancer properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are also of interest due to their energetic properties.
Uniqueness
3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit LSD1 selectively makes it a promising candidate for further development as an anti-cancer agent .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c1-2-7-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-9(14)4-6-10/h2-6,8H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWSUIBHHCNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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